dimethyl 2-(2,2,6-trimethyl-1-pentanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Description

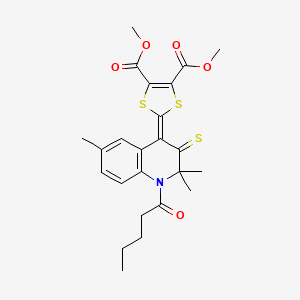

Dimethyl 2-(2,2,6-trimethyl-1-pentanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound featuring a dihydroquinoline core fused with a 1,3-dithiole ring. The structure includes a pentanoyl substituent at the 1-position of the quinoline moiety, methyl groups at positions 2, 2, and 6, and a thioxo group at position 3. The 1,3-dithiole ring is further substituted with dimethyl dicarboxylate groups at positions 4 and 4.

Properties

Molecular Formula |

C24H27NO5S3 |

|---|---|

Molecular Weight |

505.7 g/mol |

IUPAC Name |

dimethyl 2-(2,2,6-trimethyl-1-pentanoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |

InChI |

InChI=1S/C24H27NO5S3/c1-7-8-9-16(26)25-15-11-10-13(2)12-14(15)17(20(31)24(25,3)4)23-32-18(21(27)29-5)19(33-23)22(28)30-6/h10-12H,7-9H2,1-6H3 |

InChI Key |

BNTXRMUBWNYEIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |

Origin of Product |

United States |

Biological Activity

Dimethyl 2-(2,2,6-trimethyl-1-pentanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has gained attention in recent years due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C₁₉H₂₄N₂O₄S₂. It features a dithiole core and a quinoline moiety, which are known for their diverse biological activities. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Gram-positive bacteria : Compounds with structural similarities have shown effectiveness against Staphylococcus aureus and Enterococcus faecium, particularly those harboring multidrug-resistance profiles. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 8 µg/mL against resistant strains .

- Fungal pathogens : Certain derivatives demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida, outperforming traditional treatments like fluconazole .

Anticancer Activity

Studies have also highlighted the anticancer potential of compounds within this chemical class. For example:

- Cell lines tested : Various derivatives were evaluated against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that structural modifications could enhance cytotoxicity .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes such as DPP-4 which are critical in metabolic pathways.

- Interference with cellular processes : The dithiole and quinoline structures may interact with cellular membranes or specific receptors, leading to altered cellular signaling pathways.

Case Study 1: Synthesis and Evaluation

A study synthesized several thiazole derivatives incorporating the dithiole structure and evaluated their antimicrobial properties. The results indicated that modifications to the carboxylic acid moiety significantly impacted their activity against Gram-positive bacteria .

Case Study 2: Anticancer Screening

In another study focusing on quinoline derivatives similar to the compound , researchers found that specific substitutions enhanced anticancer activity in vitro. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups increased potency against cancer cell lines.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against resistant S. aureus (MIC 8 µg/mL) and Candida strains |

| Anticancer Activity | Dose-dependent inhibition in A549 and Caco-2 cell lines |

| Mechanism | Inhibition of DPP-4; interference with cellular signaling |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives, including:

Dimethyl 2-(1-(2-Fluorobenzoyl)-2,2-Dimethyl-3-Thioxo-2,3-Dihydro-4(1H)-Quinolinylidene)-1,3-Dithiole-4,5-Dicarboxylate (): Key Differences: Substitution of pentanoyl with 2-fluorobenzoyl and absence of the 6-methyl group.

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (): Key Differences: Replacement of the dihydroquinoline-dithiole system with an imidazopyridine core. Additional functional groups include cyano, nitro, and phenethyl. Impact: The imidazopyridine core alters electronic properties, while the nitro group increases reactivity in reduction reactions. Diethyl esters may confer higher lipophilicity compared to dimethyl esters .

Diethyl 2-Propyl-1H-Imidazole-4,5-Dicarboxylate (): Key Differences: Simpler imidazole ring lacking the fused dithiole and quinoline systems. Impact: Reduced conjugation limits applications in optoelectronics but simplifies synthetic routes .

Physicochemical Properties

- TPSA and Solubility : The fluorobenzoyl analogue’s higher TPSA (156 Ų) suggests greater polarity, which may improve aqueous solubility compared to the target compound .

- Complexity: The target compound’s fused quinoline-dithiole system increases synthetic complexity relative to imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.